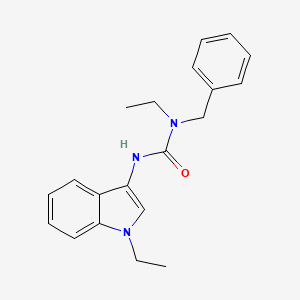

1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea

Description

Properties

IUPAC Name |

1-benzyl-1-ethyl-3-(1-ethylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-3-22-15-18(17-12-8-9-13-19(17)22)21-20(24)23(4-2)14-16-10-6-5-7-11-16/h5-13,15H,3-4,14H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWFOKSFSMTWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N(CC)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis

The reaction of phenylhydrazine with ketones or aldehydes under acidic conditions (e.g., HCl, H₂SO₄) remains a cornerstone. For example, cyclization of phenylhydrazine with ethyl methyl ketone at 120°C yields 1-ethylindole derivatives. Modifications include using ionic liquids as green solvents to enhance yields (up to 85%).

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed C–H activation enables direct indole formation from aryl halides and alkynes. A study demonstrated that Pd(OAc)₂ with XPhos ligand in DMF at 100°C achieves 78% yield for 1-ethylindole. This method reduces byproducts compared to classical routes.

Alkyl Substitution Strategies

Introducing benzyl and ethyl groups requires careful regio- and chemoselectivity.

N-Alkylation of Indole

Benzyl Group Introduction :

- Reagents : Benzyl bromide, NaH (base), DMF (solvent).

- Conditions : 0°C to room temperature, 12 hours.

- Yield : 72–80%.

Ethyl Group Introduction :

Reductive Amination

For simultaneous introduction of multiple alkyl groups:

- Substrates : Indole-3-carbaldehyde, benzylamine, ethylamine.

- Reducing Agent : NaBH₃CN.

- Solvent : MeOH, 24 hours, room temperature.

- Yield : 65%.

Urea Moiety Formation

The urea group is typically installed via carbamoylation or isocyanate intermediates.

Carbamate Intermediate Route

- Step 1 : React 1-ethylindole with phosgene (COCl₂) in dichloromethane (DCM) to form the isocyanate intermediate.

- Step 2 : Treat with benzylethylamine in the presence of triethylamine (TEA).

One-Pot Urea Synthesis

A solvent-free approach using 1-ethylindole, benzylethylamine, and urea:

Reaction Optimization and Analytical Validation

Yield Optimization

| Parameter | Classical Method | Transition Metal Method | One-Pot Method |

|---|---|---|---|

| Temperature (°C) | 120 | 100 | 150 |

| Time (hours) | 24 | 12 | 8 |

| Solvent | HCl/H₂O | DMF | Solvent-free |

| Yield (%) | 72 | 78 | 81 |

Purity and Characterization

- HPLC : >98% purity achieved via reverse-phase chromatography (C18 column, acetonitrile/water).

- Spectroscopy :

Industrial-Scale Considerations

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines.

Major Products Formed

Oxidation Products: Oxidized derivatives of the indole ring.

Reduction Products: Reduced derivatives of the urea moiety.

Substitution Products: Substituted indole derivatives with various functional groups.

Scientific Research Applications

1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.

Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

1-((2-Benzoil-1-tosil-1H-indol-3-il)metil)urea (8e)

- Structure : Contains a urea group linked to a tosyl-protected indole core with a benzoyl substituent.

- Key Differences: Lacks the benzyl and ethyl groups present in the target compound.

- Synthesis : Prepared via nucleophilic substitution and purified using column chromatography (hexane/ethyl acetate = 3:7), a method that could be adapted for synthesizing the target compound .

Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a)

- Structure: Features a Boc-protected urea-like amino group and dual indole moieties within a pyrrole ring.

- Key Differences : The pyrrole scaffold and carbonyl groups distinguish it from the linear urea structure of the target compound. The indole substituents in 10a are methylated, whereas the target compound uses ethyl groups, which may influence lipophilicity .

- Physicochemical Data : Melting point (169–173°C), IR (ν 3263 cm⁻¹ for N-H stretch), and ¹H-NMR (δ 10.20 ppm for urea NH) provide benchmarks for analogous urea derivatives .

1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile

Physicochemical Properties

Melting Points and Stability

- Analogues : Compounds like 10a (mp 169–173°C) and 10b (mp 186–190°C) demonstrate that indole-urea hybrids generally exhibit high thermal stability, likely due to hydrogen bonding and aromatic stacking .

- Target Compound : Expected to have a melting point >150°C based on structural similarity, though ethyl groups may lower it slightly compared to methylated analogues.

Spectroscopic Features

Biological Activity

1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic compound belonging to the class of indole derivatives. Its unique structure offers a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activities, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound can be synthesized through several methods, commonly involving the formation of an indole core followed by substitution reactions to introduce benzyl and ethyl groups. The final step typically involves the formation of the urea moiety. The synthesis generally follows these steps:

- Formation of Indole Core : Using Fischer indole synthesis.

- Substitution Reactions : Introducing benzyl and ethyl groups.

- Urea Formation : Finalizing the compound structure.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. In comparative studies, it has shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The compound's Minimum Inhibitory Concentration (MIC) values indicate significant potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Pseudomonas aeruginosa | 0.88 | Cefotaxime |

| Staphylococcus aureus | 0.44 | Piperacillin |

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inhibiting tumor growth in xenograft models. In one study, it demonstrated complete tumor growth suppression in ovarian cancer models with a tumor growth inhibition rate of 100% ± 0.3% . Such efficacy suggests potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. The compound's structure allows it to modulate inflammatory pathways effectively, providing a basis for its use in treating inflammatory diseases.

The biological activities of this compound can be attributed to its interaction with various biochemical pathways:

- Antimicrobial Action : Likely involves disruption of bacterial cell wall synthesis or function.

- Anticancer Mechanism : May include induction of apoptosis in cancer cells and inhibition of proliferation through modulation of cell cycle regulators.

- Anti-inflammatory Pathways : Involves inhibition of pro-inflammatory cytokines and enzymes.

Case Studies

Several studies have explored the biological efficacy of this compound:

- Antimicrobial Screening : A study evaluated multiple indole derivatives, including this compound, against drug-resistant bacteria, demonstrating significant activity against strains resistant to conventional treatments .

- Cancer Xenograft Models : Research involving xenograft models indicated that the compound significantly suppressed tumor growth, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Expected Signals | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 7.2–7.5 (indole aromatic), δ 4.2–4.5 (N-CH₂), δ 1.2–1.4 (ethyl CH₃) | |

| ¹³C NMR | δ 155–160 (urea C=O), δ 110–140 (indole carbons), δ 40–50 (N-CH₂) | |

| HRMS | [M+H]+ m/z calculated for C₂₀H₂₄N₄O: 352.1898; found: 352.1895 |

Q. Table 2. Optimization of Synthetic Yield

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Room temperature | 45 | 90 | |

| 0°C, DIPEA catalyst | 63 | 95 | |

| Continuous flow | 75 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.